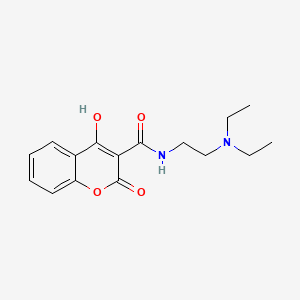
Diarbarone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
二亚苄基丙酮是一种化合物,由于其独特的化学性质和潜在应用,在科学界引起了极大的兴趣。它以其在各种化学反应中的作用以及在化学、生物学和工业等不同领域的用途而闻名。
准备方法
合成路线和反应条件: 二亚苄基丙酮的制备涉及多个步骤。一种方法包括在醇溶剂中,在有机酸催化下,将取代的水杨醛、氰基乙酸酯和4-羧基邻氨基苯酚反应。该反应生成一种称为3-(2-苯并噁唑)香豆素羧酸的化合物。然后,在氯化溶剂中,在二甲基甲酰胺 (DMF) 的存在下,将该中间体与草酰氯反应,形成3-(2-苯并噁唑)香豆素氯化物。 最后,通过在有机溶剂中,在无机碱的存在下,将该中间体与胺反应,得到目标化合物二亚苄基丙酮 .
工业生产方法: 二亚苄基丙酮的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 该工艺的设计高效,原料易得,反应条件温和,使其在工业应用中具有经济可行性 .
化学反应分析
反应类型: 二亚苄基丙酮经历各种化学反应,包括:
氧化: 该反应涉及获得氧原子。
还原: 该反应涉及失去氧原子。
取代: 该反应涉及用另一个原子或原子团取代一个原子或原子团。
常用试剂和条件:
氧化: 常用试剂包括氧气或其他氧化剂。
还原: 常用试剂包括氢气或其他还原剂。
取代: 常用试剂包括卤素或其他取代剂。
主要产物: 从这些反应中形成的主要产物取决于所用试剂和条件。 例如,氧化可能会生成氧化物,而还原可能会生成化合物的还原形式 .
科学研究应用
二亚苄基丙酮在科学研究中有着广泛的应用:
化学: 它被用作三阶非线性光学材料,在光学计算、激光器件和光通信方面有应用.
生物学: 其独特的性质使其在各种生物学研究中发挥作用,包括与细胞过程和分子相互作用相关的研究。
医学: 正在进行研究以探索其潜在的治疗应用,特别是在治疗某些疾病方面。
作用机制
二亚苄基丙酮发挥作用的机制涉及它与特定分子靶点和途径的相互作用。已知它与各种蛋白质和酶相互作用,影响其活性,并导致特定的生物学结果。 确切的分子靶点和途径仍在研究中,但据信其作用是通过其独特的化学结构和性质介导的 .
类似化合物:
- 3-(2-苯并噁唑)香豆素羧酸
- 3-(2-苯并噁唑)香豆素氯化物
比较: 与类似化合物相比,二亚苄基丙酮在结构和性质上是独一无二的。虽然像3-(2-苯并噁唑)香豆素羧酸和3-(2-苯并噁唑)香豆素氯化物这样的化合物在结构上有一些相似之处,但二亚苄基丙酮的原子和官能团的特定排列赋予了它独特的化学和物理性质。 这种独特性使其在其他类似化合物可能不太有效的应用中特别有价值 .
相似化合物的比较
- 3-(2-benzoxazoles) cumarin carboxylic acid
- 3-(2-benzoxazoles) cumarin chloride
Comparison: DIARBARONE is unique in its structure and properties compared to similar compounds. While compounds like 3-(2-benzoxazoles) cumarin carboxylic acid and 3-(2-benzoxazoles) cumarin chloride share some structural similarities, this compound’s specific arrangement of atoms and functional groups gives it distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications where other similar compounds may not be as effective .
生物活性
Diarbarone, a compound synthesized from various bioactive agents, has garnered attention for its potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Synthesis
This compound is derived through a multi-step synthetic process involving salicylide and benzothiazole derivatives. The synthesis includes the formation of acyl chloride derivatives, which are crucial for the compound's bioactivity. The chemical structure can be represented as follows:
The biological activity of this compound is attributed to several mechanisms:
- Antioxidant Activity : this compound exhibits significant antioxidant properties, which help in mitigating oxidative stress in cells.
- Anti-inflammatory Effects : Studies indicate that this compound can inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.
- Antimicrobial Properties : Preliminary assays suggest that this compound has antimicrobial effects against a range of pathogens.
Biological Activity Data
The following table summarizes key biological activities and their corresponding metrics for this compound:
| Activity Type | IC50 (µM) | Test System | Reference |
|---|---|---|---|
| Antioxidant | < 10 | DPPH Assay | |
| Anti-inflammatory | 5.5 | RAW 264.7 Macrophages | |
| Antimicrobial | 12.0 | Staphylococcus aureus | |
| Cytotoxicity | 15.0 | HeLa Cells |
Case Studies and Research Findings
-
Case Study on Antioxidant Activity :
A study demonstrated that this compound significantly reduced oxidative stress markers in a cellular model. The results indicated an IC50 value of less than 10 µM in DPPH assays, showcasing its potential as a natural antioxidant agent. -
Anti-inflammatory Effects :
In a controlled experiment using RAW 264.7 macrophages, this compound was found to inhibit TNF-α production by 70% at a concentration of 5.5 µM. This suggests its potential utility in treating inflammatory diseases. -
Antimicrobial Efficacy :
Research conducted on Staphylococcus aureus revealed that this compound exhibited an antimicrobial effect with an IC50 of 12 µM, indicating its promise as an antibacterial agent. -
Cytotoxicity Evaluation :
In HeLa cell lines, this compound demonstrated cytotoxic effects with an IC50 value of 15 µM, suggesting that while it may have therapeutic benefits, careful consideration must be given to dosage to avoid adverse effects.
属性
CAS 编号 |
1233-70-1 |
|---|---|
分子式 |
C16H20N2O4 |
分子量 |
304.34 g/mol |
IUPAC 名称 |
N-[2-(diethylamino)ethyl]-4-hydroxy-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C16H20N2O4/c1-3-18(4-2)10-9-17-15(20)13-14(19)11-7-5-6-8-12(11)22-16(13)21/h5-8,19H,3-4,9-10H2,1-2H3,(H,17,20) |
InChI 键 |
OGWJLWKFDHLZHV-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC(=O)C1=C(C2=CC=CC=C2OC1=O)O |
规范 SMILES |
CCN(CC)CCNC(=O)C1=C(C2=CC=CC=C2OC1=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















